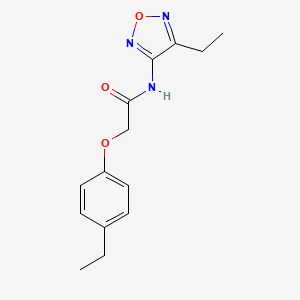

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide

Description

Properties

Molecular Formula |

C14H17N3O3 |

|---|---|

Molecular Weight |

275.30 g/mol |

IUPAC Name |

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide |

InChI |

InChI=1S/C14H17N3O3/c1-3-10-5-7-11(8-6-10)19-9-13(18)15-14-12(4-2)16-20-17-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18) |

InChI Key |

JLEDMULXCIMFJB-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)NC2=NON=C2CC |

Origin of Product |

United States |

Preparation Methods

Preparation of 4-Ethyl-1,2,5-oxadiazol-3-amine

The 1,2,5-oxadiazole (furazan) ring is typically synthesized from nitrile precursors. In a method adapted from PMC studies, 3-amino-4-ethyl-1,2,5-oxadiazole is prepared via hydroxylamine-mediated cyclization.

Synthesis of 2-(4-Ethylphenoxy)acetyl Chloride

The acetamide side chain is derived from 4-ethylphenol:

Coupling Reaction

The final step involves amide bond formation between the oxadiazole amine and acetyl chloride:

-

Reagents :

-

4-Ethyl-1,2,5-oxadiazol-3-amine

-

2-(4-Ethylphenoxy)acetyl chloride

-

Triethylamine (base)

-

-

Conditions :

Mechanistic Insight : The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acetyl chloride.

One-Pot Tandem Synthesis Using Ullmann-Type Coupling

Reaction Overview

This method streamlines the synthesis by combining oxadiazole formation and amidation in a single pot, leveraging copper-catalyzed coupling.

Key Steps

Advantages and Limitations

-

Advantages : Reduced purification steps and higher atom economy.

-

Limitations : Moderate yields due to competing side reactions.

Solid-Phase Synthesis for High-Throughput Production

Immobilization of Oxadiazole Precursor

A resin-bound approach enhances scalability:

Acetylation with Phenoxyacetic Acid

-

Reagents :

-

2-(4-Ethylphenoxy)acetic acid

-

HBTU (coupling reagent)

-

DIPEA (base)

-

-

Conditions :

Comparative Analysis of Methods

| Method | Yield (%) | Time (Hours) | Complexity | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | 75–80 | 20 | Moderate | High |

| One-Pot Tandem | 60–65 | 24 | Low | Moderate |

| Solid-Phase | 70–75 | 28 | High | High |

Key Observations :

-

Stepwise synthesis offers the highest yield but requires multiple purification steps.

-

Solid-phase methods are optimal for parallel synthesis but demand specialized equipment.

Optimization Strategies and Challenges

Solvent and Catalyst Screening

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is C₁₄H₁₇N₃O₃, with a molecular weight of 275.3 g/mol. The compound features an oxadiazole ring and a phenoxyacetamide structure. The synthesis typically involves multi-step organic reactions that highlight the complexity of creating this compound from simpler precursors.

Anticancer Properties

Research indicates that compounds with oxadiazole moieties often exhibit significant anticancer activity. For instance, studies on similar oxadiazole derivatives have shown promising results against various cancer cell lines. In particular, compounds related to this compound have demonstrated cytotoxic effects against glioblastoma cells and other cancer types .

Antimicrobial Activity

The oxadiazole ring is known for its antimicrobial properties. Compounds with similar structures have been tested for their efficacy against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may also possess antibacterial activity, making it a candidate for further investigation in the development of new antibiotics .

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound have been explored through enzyme inhibition studies. Compounds containing oxadiazole derivatives are known to inhibit lipoxygenase activity, which is crucial in inflammatory pathways. This suggests that the compound could be beneficial in treating inflammatory diseases .

Comparative Analysis with Related Compounds

To better understand the unique features of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(4-Ethylphenoxy)acetamide | Lacks oxadiazole ring | Antimicrobial | Simpler structure |

| N-(2-Hydroxyphenyl)acetamide | Contains hydroxyl group | Anti-inflammatory | Different functional group |

| 1,2,4-Oxadiazole derivatives | Varying substituents on oxadiazole | Antibacterial | Diverse activity based on substitution |

This compound stands out due to its specific combination of an oxadiazole ring and phenoxy group, which may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of oxadiazole derivatives for their therapeutic potential:

- Anticancer Studies : A study evaluating various oxadiazole derivatives found significant growth inhibition in several cancer cell lines. The findings support the hypothesis that modifications in the oxadiazole structure can lead to enhanced anticancer activity .

- Antimicrobial Efficacy : Research involving synthesized oxadiazoles tested against bacterial strains showed promising results in inhibiting bacterial growth. This reinforces the potential use of this compound as an antimicrobial agent .

- Anti-inflammatory Activity : Investigations into enzyme inhibition by oxadiazole derivatives demonstrated their ability to inhibit lipoxygenase effectively. This suggests a pathway for developing new anti-inflammatory drugs based on this compound .

Mechanism of Action

The mechanism by which N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.

Pathway Modulation: The compound may influence signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

BH37160: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(3-methylphenoxy)acetamide

- Molecular Formula : C₁₃H₁₅N₃O₃

- Molecular Weight : 261.28 g/mol

- Key Difference: The phenoxy group has a 3-methyl substituent instead of 4-ethyl.

- The lower molecular weight (261 vs. 289) may also influence solubility .

BH37158: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-[4-(propan-2-yl)phenoxy]acetamide

- Molecular Formula : C₁₅H₁₉N₃O₃

- Molecular Weight : 289.33 g/mol

- Key Difference: The phenoxy group has a 4-isopropyl substituent instead of 4-ethyl.

: 2-(4-chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

- Molecular Formula : C₁₃H₁₄ClN₃O₃

- Molecular Weight : 295.72 g/mol

- Key Difference: Incorporates 4-chloro and 2-methyl substituents on the phenoxy ring.

- The increased molecular weight (295 vs. 289) may correlate with higher bioactivity but could reduce solubility .

Variations in the Heterocyclic Core

WH7: 2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide ()

- Key Difference : Replaces the 1,2,5-oxadiazole with a 1,2,4-triazole ring.

- Implications : Triazoles are more polar and capable of hydrogen bonding, which may enhance solubility but reduce metabolic stability compared to oxadiazoles. The absence of an ethyl group on the heterocycle further differentiates pharmacokinetic profiles .

: Benzothiazole Derivatives

- Example : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide

- Key Difference : Substitutes oxadiazole with a benzothiazole core bearing a trifluoromethyl group.

- Implications: Benzothiazoles are aromatic heterocycles with known anticancer and antimicrobial activities. The trifluoromethyl group enhances lipophilicity and bioavailability, suggesting divergent applications compared to the target compound .

Functional Group Modifications

BH37162: N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-methoxybenzamide

- Molecular Formula : C₁₂H₁₃N₃O₃

- Molecular Weight : 247.25 g/mol

- Key Difference: Replaces the phenoxyacetamide with a methoxybenzamide group.

- The lower molecular weight (247 vs. 289) may improve solubility but reduce potency .

: 2-{[(Z)-[amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino]oxy}-N-(4-nitrophenyl)acetamide

- Key Difference: Features an amino-oxadiazole group and a nitroaryl substituent.

Biological Activity

N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological potentials based on recent research findings.

Chemical Structure and Properties

Chemical Formula: CHNO

Molecular Weight: 342.38 g/mol

The compound features an oxadiazole ring, which is known for its role in various biological activities. The presence of the ethylphenoxy group enhances its lipophilicity and potential bioactivity.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit promising anticancer properties. For instance, derivatives similar to this compound have shown significant inhibitory effects on various cancer cell lines.

Case Studies and Research Findings

- Zhang et al. (2023) reported on the synthesis of several oxadiazole derivatives and their evaluation against cancer cell lines such as HEPG2 and MCF7. One compound demonstrated an IC value of 1.18 ± 0.14 µM, indicating strong anticancer activity compared to standard drugs like staurosporine and ethidium bromide .

- Arafa et al. (2023) synthesized oxadiazole derivatives and evaluated their cytotoxicity using the MTT assay. Compounds showed IC values ranging from 0.275 to 0.420 µM against various cancer cell lines, outperforming established drugs like erlotinib .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Research Insights

- Synthesis and Testing: A study highlighted the synthesis of related oxadiazole compounds that were tested against bacterial strains such as Micrococcus luteus and Bacillus subtilis. These compounds exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Studies suggest that oxadiazoles can inhibit key enzymes involved in cancer progression and microbial resistance.

- Cell Cycle Arrest: Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Data Summary

| Activity | IC Value (µM) | Tested Cell Lines/Organisms | Reference |

|---|---|---|---|

| Anticancer | 1.18 ± 0.14 | HEPG2, MCF7 | Zhang et al., 2023 |

| Anticancer | 0.275 - 0.420 | Various cancer cell lines | Arafa et al., 2023 |

| Antimicrobial | MIC values not specified | Micrococcus luteus, Bacillus subtilis | ResearchGate study |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide?

- Methodological Answer : The synthesis typically involves refluxing a mixture of an oxadiazole precursor (e.g., 4-ethyl-1,2,5-oxadiazol-3-amine) with chloroacetyl chloride or a phenoxy acetyl chloride derivative in the presence of a base like triethylamine. Reaction progress is monitored via TLC, followed by cooling, filtration, and recrystallization using solvents like pet-ether or ethanol to obtain the pure product .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are critical for structural confirmation. High-Performance Liquid Chromatography (HPLC) ensures purity, while X-ray crystallography (for crystalline derivatives) resolves bond lengths and intermolecular interactions .

Q. What purification methods are effective post-synthesis?

- Methodological Answer : Recrystallization from solvents like ethanol or pet-ether is standard. For complex mixtures, column chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) or preparative TLC can isolate high-purity fractions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Methodological Answer : Key variables include:

- Temperature : Controlled reflux (e.g., 4–6 hours) to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., DCM) enhance reactivity in coupling steps .

- Catalysts/Reagents : Use coupling agents like TBTU for amide bond formation .

Post-reaction, iterative Na₂CO₃ washes and acid/base extractions remove unreacted starting materials .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Methodological Answer :

Standardize Assays : Use consistent cell lines (e.g., MCF-7, HCT-116) and protocols like the MTT assay for cytotoxicity .

Structural Comparisons : Compare with analogs (e.g., 4-methoxyphenyl or pyrrolidinyl derivatives) to identify substituent effects .

Dose-Response Curves : Establish IC₅₀ values under controlled conditions to account for variability .

Q. How to design experiments to study structure-activity relationships (SAR) for this compound?

- Methodological Answer :

- Substituent Variation : Synthesize derivatives with modified ethyl or phenoxy groups (e.g., 4-methoxy or fluorophenyl analogs) .

- Biological Testing : Screen against diverse targets (e.g., kinases, GPCRs) using enzyme inhibition assays or cell-based models .

- Computational Modeling : Perform molecular docking to predict binding modes to targets like cyclooxygenase-2 (COX-2) or EGFR .

Q. What are the challenges in crystallographic analysis of this compound?

- Methodological Answer : Challenges include:

- Crystal Packing : Non-covalent interactions (e.g., C–H⋯O hydrogen bonds) influence lattice stability .

- Torsional Strain : Nitro or oxadiazole groups may cause planarity deviations, requiring high-resolution X-ray data .

- Solvent Choice : Slow evaporation from ethanol or DMSO is critical for obtaining diffraction-quality crystals .

Q. How to assess metabolic stability and pharmacokinetic properties?

- Methodological Answer :

- In Vitro Models : Use liver microsomes or hepatocyte assays to measure metabolic half-life .

- HPLC-MS Monitoring : Track parent compound degradation and metabolite formation .

- Lipophilicity Profiling : Determine logP values to predict blood-brain barrier permeability .

Notes on Data Interpretation

- Contradictory Bioactivity : Discrepancies may arise from assay sensitivity (e.g., MTT vs. ATP-based luminescence) or cell line genetic variability .

- Synthetic Yield Variability : Impurities in starting materials (e.g., oxadiazole precursors) or incomplete acylations can reduce yields; mid-reaction TLC checks are advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.